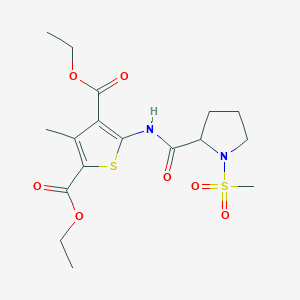
Diethyl 3-methyl-5-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 3-methyl-5-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H24N2O7S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality Diethyl 3-methyl-5-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3-methyl-5-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Proliferative Activity
KM10-17 analogues were synthesized and characterized. In silico docking studies on Human topoisomerase IIbeta (PDB Id: 3QX3) were performed for all molecules. Among the synthesized compounds, KM11 and KM16 exhibited moderate anti-proliferative activity against VERO and 786-O cell lines .
Anti-Microbial Properties
The same compounds were tested for in vitro anti-microbial activity against several microorganisms:
Potential as COX, 5-LOX, and TNF-α Inhibitors
While not directly studied for this compound, thiophene derivatives have been explored as potential inhibitors of cyclooxygenase (COX), lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α) .
Synthesis Strategies
The synthesis of thiophene derivatives involves diverse strategies. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters leads to tricyclic naphtho[2,1-b]thiophene-4,5-diones. Additionally, rhodium thiavinyl carbene generation from 1,2,3-thiadiazole has been reported .
Plant Hormone Analog
Indole derivatives, including thiophenes, play a role in plant biology. For example, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to KM10-17, understanding indole derivatives can provide insights into plant growth and development .
properties
IUPAC Name |
diethyl 3-methyl-5-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O7S2/c1-5-25-16(21)12-10(3)13(17(22)26-6-2)27-15(12)18-14(20)11-8-7-9-19(11)28(4,23)24/h11H,5-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXJCHJIFPMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)
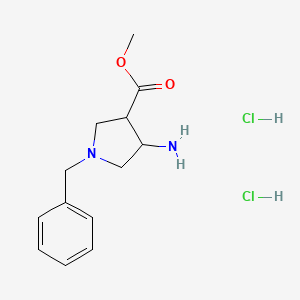
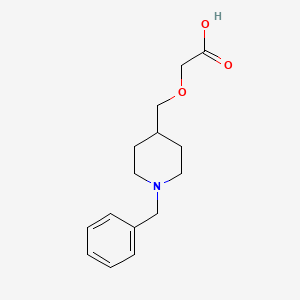
![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)
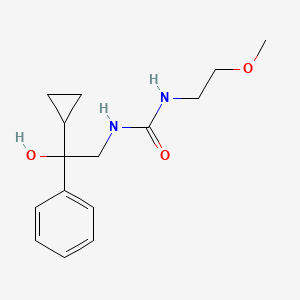

![2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2698537.png)


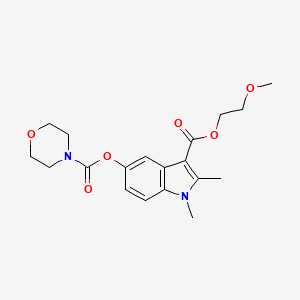
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2698543.png)

![2-Chloro-1-[4-(4-ethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2698548.png)
![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)